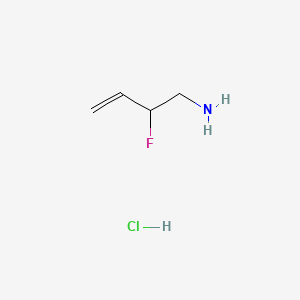
2-Fluorobut-3-en-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluorobut-3-en-1-amine hydrochloride is an organic compound with the molecular formula C4H8FN·HCl. It is a fluorinated amine derivative, commonly used in various chemical and pharmaceutical research applications. The compound is typically available as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobut-3-en-1-amine hydrochloride can be achieved through several methods. One common approach involves the fluorination of but-3-en-1-amine. The reaction typically employs a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of 2-fluorobut-3-en-1-amine hydrochloride may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .
Análisis De Reacciones Químicas
Types of Reactions
2-fluorobut-3-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into fluorinated amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like sodium azide (NaN3) or thiols (RSH) can be employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Fluorinated aldehydes or carboxylic acids.
Reduction: Fluorinated amines or hydrocarbons.
Substitution: Various substituted amines or other functionalized derivatives.
Aplicaciones Científicas De Investigación
2-fluorobut-3-en-1-amine hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving fluorinated analogs of biological molecules to investigate their interactions and functions.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-fluorobut-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially altering their activity. The compound may also participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications in their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chlorobut-3-en-1-amine hydrochloride
- 2-bromobut-3-en-1-amine hydrochloride
- 2-iodobut-3-en-1-amine hydrochloride
Uniqueness
2-fluorobut-3-en-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, making the compound valuable in medicinal chemistry. Additionally, the fluorine atom can enhance the metabolic stability and bioavailability of pharmaceuticals derived from this compound .
Propiedades
Fórmula molecular |
C4H9ClFN |
|---|---|
Peso molecular |
125.57 g/mol |
Nombre IUPAC |
2-fluorobut-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C4H8FN.ClH/c1-2-4(5)3-6;/h2,4H,1,3,6H2;1H |
Clave InChI |
SQRMCRUQZDBPSA-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CN)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


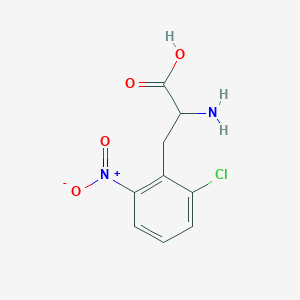
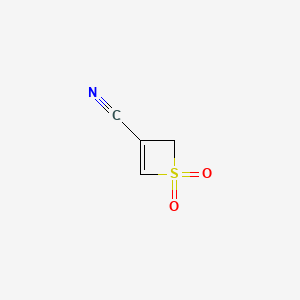
![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one](/img/structure/B13589187.png)
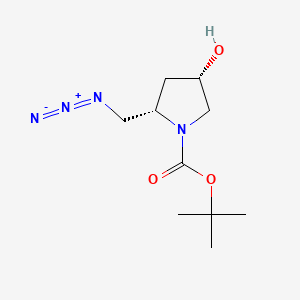
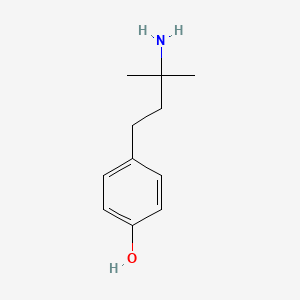
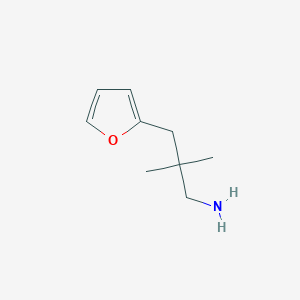
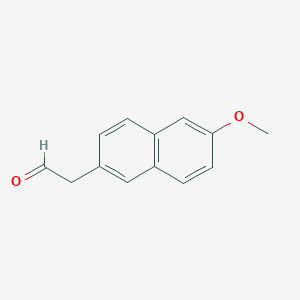
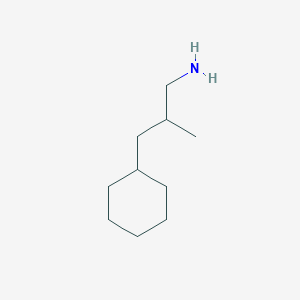
![2-[(2-Fluorophenyl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13589230.png)
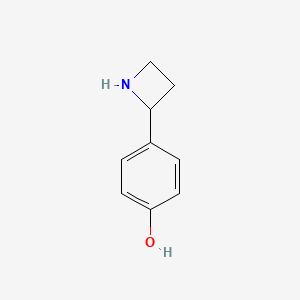

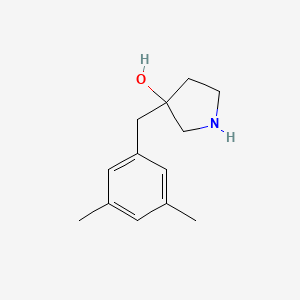
![4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethoxy]ethoxy]ethyl]-4-oxobutanamide](/img/structure/B13589246.png)
![5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13589253.png)
